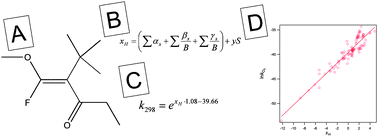Structure–activity relationship (SAR) for the prediction of gas-phase ozonolysis rate coefficients: an extension towards heteroatomic unsaturated species
Physical Chemistry Chemical Physics Pub Date: 2010-12-14 DOI: 10.1039/C0CP01732A
Abstract
Heteroatomic unsaturated volatile organic compounds (HUVOCs) are common trace components of the atmosphere, yet their diverse chemical behaviour presents difficulties for predicting their

Recommended Literature
- [1] Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging†
- [2] Construction of Cu(ii), Zn(ii) and Cd(ii) metal–organic frameworks of bis(1,2,4-triazol-4-yl)ethane and benzenetricarboxylate: syntheses, structures and photocatalytic properties†
- [3] A perspective on two pathways of photocatalytic water splitting and their practical application systems
- [4] Contents list
- [5] Exploring the nature of the clopidogrel–bromocresol green interaction via spectrophotometric measurements and quantum chemical calculations†
- [6] Back cover
- [7] Constructing metal–organic framework nanodots as bio-inspired artificial superoxide dismutase for alleviating endotoxemia†
- [8] Discovery of inulin acetate as a novel immune-active polymer and vaccine adjuvant: synthesis, material characterization, and biological evaluation as a toll-like receptor-4 agonist
- [9] Luminescence properties of Mn2+-doped Li2ZnGeO4 as an efficient green phosphor for field-emission displays with high color purity†
- [10] A green approach to prepare hierarchical porous carbon nanofibers from coal for high-performance supercapacitors†










